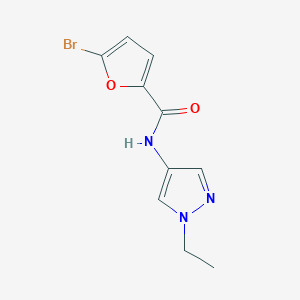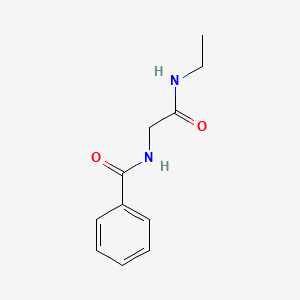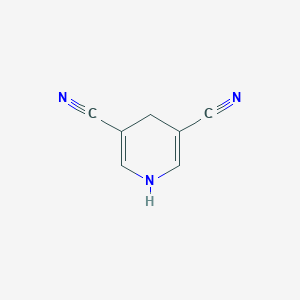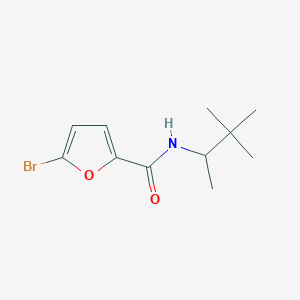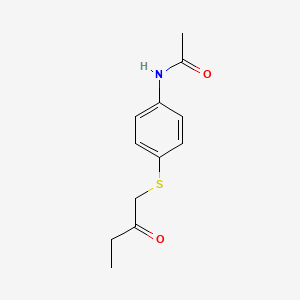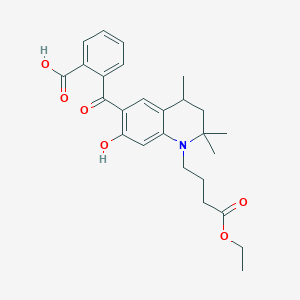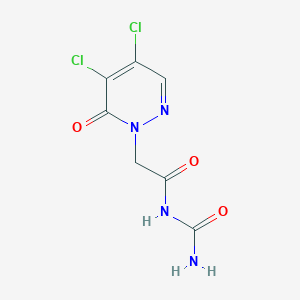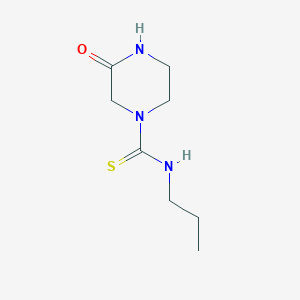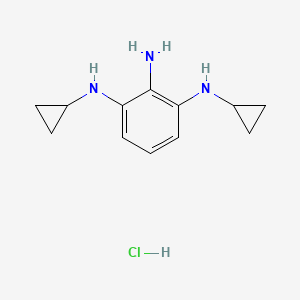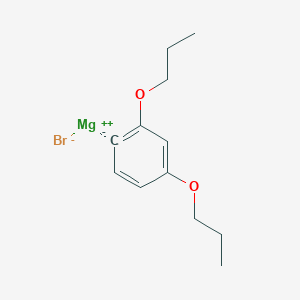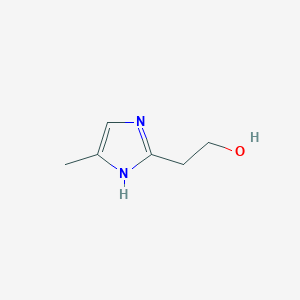![molecular formula C13H10ClN3S B14900891 n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound features a thienopyrimidine core, which is known for its diverse biological activities, and a 4-chlorobenzyl group that enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which are then further reacted with 4-chlorobenzylamine under appropriate conditions . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Oxidation and Reduction: The thienopyrimidine core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Applications De Recherche Scientifique
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a candidate for anti-tuberculosis drug development.
Biological Studies: The compound is used as a chemical probe to investigate the function of mycobacterial cytochrome bd under various physiological conditions.
Chemical Biology: It serves as a tool for studying the structure-activity relationships of thienopyrimidine derivatives and their biological activities.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In the case of its anti-tuberculosis activity, the compound inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacterium, leading to its death.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Pyridine Substituted 2-Chloro-thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar thienopyrimidine core but have different substituents, such as pyridine groups.
4-Aminopyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a pyrimidine core but differ in the specific heterocyclic structure and substituents.
Uniqueness
N-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its specific combination of a thienopyrimidine core and a 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H10ClN3S |
|---|---|
Poids moléculaire |
275.76 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10ClN3S/c14-10-3-1-9(2-4-10)7-15-12-11-5-6-18-13(11)17-8-16-12/h1-6,8H,7H2,(H,15,16,17) |
Clé InChI |
JVALUGJIYJSMDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=C3C=CSC3=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


